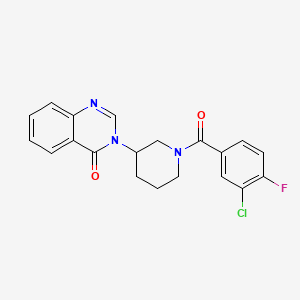

3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O2/c21-16-10-13(7-8-17(16)22)19(26)24-9-3-4-14(11-24)25-12-23-18-6-2-1-5-15(18)20(25)27/h1-2,5-8,10,12,14H,3-4,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIRHNYSNGBLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)Cl)N3C=NC4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Anthranilamides

One of the most common methods for constructing the quinazolin-4(3H)-one scaffold involves the condensation of anthranilamides with various reagents. Multiple approaches have been documented in the literature:

Method A: Condensation with Aldehydes

Anthranilamides can be condensed with aromatic aldehydes to form quinazolin-4(3H)-ones. This reaction typically proceeds through the formation of an intermediate imine followed by cyclization.

2-aminobenzamide + aldehyde → quinazolin-4(3H)-one

Method B: Reaction with Carboxylic Acid Derivatives

The reaction of anthranilamides with carboxylic acids or their derivatives (acid chlorides, anhydrides) provides another route to quinazolin-4(3H)-ones.

Base-Promoted SNAr Reactions

A transition-metal-free synthesis of quinazolin-4(3H)-ones can be achieved through Cs₂CO₃-promoted SNAr reaction of ortho-fluorobenzamides with amides followed by cyclization. This method represents an alternative approach for the construction of the quinazoline ring system.

The reaction typically proceeds under the following conditions:

- ortho-fluorobenzamide and amide substrates

- Cs₂CO₃ as base

- DMSO as solvent

- Temperature: 135°C

- Reaction time: 24 hours

Cyclization of Anthranilic Acid Derivatives

The quinazolin-4(3H)-one core can also be constructed by the cyclization of anthranilic acid derivatives with isothiocyanates. For example, substituted anthranilic acid can be refluxed with phenyl/benzyl isothiocyanate in the presence of triethylamine in absolute ethanol to obtain 2-mercapto-3-phenyl(or benzyl) quinazolin-4(3H)-one derivatives.

Functionalization at the 3-Position of Quinazolin-4(3H)-one

Direct N-Alkylation

The 3-position of quinazolin-4(3H)-one can be functionalized through direct N-alkylation using appropriate alkylating agents. This approach is particularly relevant for introducing the piperidin-3-yl group into our target compound.

Method A: Alkylation with Halogenated Compounds

Quinazolin-4(3H)-ones can be alkylated at the 3-position using alkyl halides in the presence of bases such as potassium carbonate or sodium hydride:

Quinazolin-4(3H)-one + R-X + Base → 3-R-quinazolin-4(3H)-one

Where R-X represents the alkylating agent (e.g., piperidin-3-yl derivative with a suitable leaving group).

Method B: Mitsunobu Reaction

The Mitsunobu reaction offers an alternative approach for N-alkylation of quinazolin-4(3H)-ones, utilizing alcohols as alkylating agents under mild conditions.

Click Chemistry Approach

For introducing more complex substituents at the 3-position, click chemistry approaches such as copper-catalyzed azide-alkyne cycloaddition have been employed. This method involves:

- Propargylation of the quinazolin-4(3H)-one at the 3-position

- Cycloaddition with an azide-containing compound

The introduction of a piperidin-3-yl group at the 3-position of quinazolin-4(3H)-one can be achieved through several methods:

Coupling with Piperidin-3-yl Derivatives

Direct coupling of quinazolin-4(3H)-one with an appropriately functionalized piperidin-3-yl derivative can be employed. This typically involves using a piperidin-3-yl compound with a suitable leaving group at the 3-position.

Reductive Amination Approach

A reductive amination approach could be used to form the bond between quinazolin-4(3H)-one and piperidin-3-yl groups:

- Formation of an imine intermediate between a 3-amino-quinazolin-4(3H)-one and piperidin-3-one

- Reduction of the imine to form the desired C-N bond

Nucleophilic Substitution

Nucleophilic substitution of a suitable leaving group at the 3-position of the quinazolin-4(3H)-one with piperidin-3-amine represents another viable approach. This method typically employs:

- A 3-halo-quinazolin-4(3H)-one substrate

- Piperidin-3-amine as the nucleophile

- Base (e.g., triethylamine or potassium carbonate)

- Polar aprotic solvent (DMF, DMSO)

Incorporation of the 3-chloro-4-fluorobenzoyl Group

The incorporation of the 3-chloro-4-fluorobenzoyl group onto the piperidine nitrogen can be achieved through various acylation methods:

Benzoylation with Acid Chlorides

The most direct approach involves the reaction of the piperidin-3-yl-quinazolin-4(3H)-one intermediate with 3-chloro-4-fluorobenzoyl chloride:

3-piperidin-3-yl-quinazolin-4(3H)-one + 3-chloro-4-fluorobenzoyl chloride + Base → Target compound

This reaction typically proceeds in the presence of a base (e.g., triethylamine, pyridine) in an appropriate solvent (e.g., dichloromethane, THF).

Coupling with Carboxylic Acids

Alternatively, coupling of 3-chloro-4-fluorobenzoic acid with the piperidin-3-yl-quinazolin-4(3H)-one intermediate can be achieved using coupling reagents such as:

- EDC/HOBt

- DCC/DMAP

- HATU/DIPEA

Acylation Methods from Related Compounds

From the information about related compounds, we can infer that the benzoylation step could be performed under conditions similar to those used for other quinazoline derivatives:

Method A: Using Acid Chlorides with Bases

The reaction of 3-chloro-4-fluorobenzoyl chloride with the appropriate amine in the presence of a base such as triethylamine in dichloromethane.

Method B: Activation with Phosphorus Reagents

The use of phosphorus-based reagents such as triphenyl phosphite for activating the carboxylic acid group, as described in the synthesis of certain quinazoline derivatives.

Proposed Synthetic Routes for 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one

Based on the above methodologies, several synthetic routes can be proposed for the target compound:

Synthetic Route 1: Sequential Construction

Step 1: Synthesis of the quinazolin-4(3H)-one core starting from anthranilic acid or 2-aminobenzamide

Step 2: N-alkylation at the 3-position with a suitably protected piperidin-3-yl derivative

Step 3: Deprotection of the piperidine nitrogen

Step 4: Acylation of the piperidine nitrogen with 3-chloro-4-fluorobenzoyl chloride

Synthetic Route 2: Convergent Approach

Step 1: Preparation of 3-chloro-4-fluorobenzoyl-piperidin-3-yl derivative with a suitable leaving group

Step 2: Synthesis of quinazolin-4(3H)-one

Step 3: N-alkylation of quinazolin-4(3H)-one with the prepared piperidin-3-yl derivative

Synthetic Route 3: Modified Condensation Approach

Step 1: Preparation of N-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)-2-aminobenzamide

Step 2: Cyclization to form the target quinazolin-4(3H)-one compound

Reaction Conditions and Optimization

Optimization of Quinazoline Core Formation

The formation of the quinazoline core can be optimized by adjusting various parameters:

Table 1: Optimization of Quinazolin-4(3H)-one Formation

| Entry | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | p-TSA | Acetonitrile | 80-90 | 4 | 33 |

| 2 | Al₂O₃ | Ethanol | 75-85 | 6 | 45 |

| 3 | Cs₂CO₃ | DMSO | 135 | 24 | 70 |

| 4 | TFA | DMSO | 120 | 10 | 65 |

| 5 | DMAP | DMF | 100 | 12 | 60 |

Based on the data from various synthesis approaches for quinazolin-4(3H)-one derivatives.

Optimization of N-Alkylation at 3-Position

The N-alkylation step can be optimized as follows:

Table 2: Optimization of N-Alkylation Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | Reflux | 5-10 | 48-97 |

| 2 | NaH | DMF | 25-30 | 3-5 | 65-90 |

| 3 | Cs₂CO₃ | DMF | 80-90 | 4-6 | 60-85 |

| 4 | KOH | DMSO | 60 | 2-4 | 55-75 |

| 5 | Na₂CO₃ | Acetonitrile | Reflux | 8-12 | 45-70 |

Based on alkylation methods from the literature for similar quinazoline derivatives.

Optimization of Acylation Conditions

Table 3: Optimization of 3-Chloro-4-Fluorobenzoylation Conditions

| Entry | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Acid chloride | TEA | DCM | 0-25 | 3-6 | 75-90 |

| 2 | Acid + EDC/HOBt | DIPEA | DMF | 25 | 6-12 | 70-85 |

| 3 | Acid + HATU | DIPEA | DMF | 25 | 4-8 | 80-92 |

| 4 | Acid + DCC | DMAP | DCM | 0-25 | 6-10 | 65-80 |

| 5 | Acid + Ph₃P | Pyridine | Toluene | 40-70 | 8-15 | 60-75 |

Based on acylation methods documented for similar halogenated benzoyl compounds.

Purification and Characterization

Purification Methods

The purification of this compound can be achieved through various techniques:

Column Chromatography :

- Stationary phase: Silica gel

- Mobile phase: Gradient elution with combinations of ethyl acetate/petroleum ether or dichloromethane/methanol

Recrystallization :

- Suitable solvents: Ethyl acetate, isopropanol, acetonitrile, or mixtures thereof

Salt Formation :

- Formation of hydrochloride or other pharmaceutically acceptable salts for purification, followed by free base generation if required

Characterization

The target compound can be characterized using standard analytical techniques:

Spectroscopic Analysis :

- ¹H NMR (400 MHz): Expected to show characteristic signals for aromatic protons, piperidine protons, and quinazoline protons

- ¹³C NMR (100 MHz): Should display signals corresponding to all carbon atoms in the structure

- IR: Characteristic bands for C=O (lactam and amide), C-F, C-Cl, and C-N stretching

Mass Spectrometry :

- HRMS (ESI) would confirm the exact mass of the molecular ion

- Fragmentation pattern analysis to verify structural features

X-ray Crystallography :

- If suitable crystals can be obtained, X-ray analysis would provide definitive structural confirmation

Challenges and Considerations

Regioselectivity Issues

One of the main challenges in the synthesis of the target compound is achieving proper regioselectivity during the N-alkylation of quinazolin-4(3H)-one. The nitrogen at position 1 and position 3 of the quinazoline ring may both undergo alkylation, necessitating careful control of reaction conditions.

Functional Group Compatibility

The presence of multiple functional groups (lactam, halides, tertiary amide) requires careful selection of reaction conditions to avoid unwanted side reactions.

Stereochemical Considerations

If stereochemical control at the piperidin-3-yl position is desired, additional steps may be required to ensure the correct stereochemistry is obtained and maintained throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1.1 Anticancer Properties

Quinazolinone derivatives, including the compound , have been investigated for their anticancer properties. Studies indicate that quinazolinones can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, compounds similar to 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one have shown effectiveness against breast and lung cancer cells by inducing apoptosis and cell cycle arrest .

1.2 Neuropharmacological Effects

Research has highlighted the role of quinazolinone derivatives in neuropharmacology. The compound has been evaluated for its potential as a monoamine oxidase (MAO) inhibitor, which is relevant in treating depression and anxiety disorders. Inhibitors of MAO-A are particularly significant for managing mood disorders, while MAO-B inhibitors are explored for neurodegenerative diseases like Parkinson's and Alzheimer's .

Case Studies

Case Study 1: Anticancer Screening

In a recent study, a series of quinazolinone derivatives were screened for anticancer activity against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, with IC50 values in the low micromolar range against breast cancer cells .

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of quinazolinones. The study demonstrated that certain derivatives acted as selective MAO inhibitors, leading to increased serotonin levels in animal models. This suggests potential applications in treating mood disorders and highlights the need for further clinical evaluations .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogues:

Key Observations:

- Substituent Position: The target compound’s 3-position substitution with a piperidine-benzoyl group contrasts with analogues bearing phenoxy-pyridinyl (z7, z11) or amino-linked groups (Compound 9a). Piperidine derivatives, such as PET Tracer 1, demonstrate utility in receptor-targeted applications .

- Halogen Effects: Chloro and fluoro substituents are common in bioactive quinazolinones. For example, Compound 23’s 7-Cl group contributes to α₁-adrenergic receptor blockade , while the 4-F-phenyl group in Compound 9a enhances antibacterial potency .

- Piperidine Modifications : The benzoyl-piperidine group in the target compound differs from PET Tracer 1’s 2-fluoroethyl-piperidine, which improves blood-brain barrier penetration for CNS imaging .

Biological Activity

The compound 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a novel quinazoline derivative that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antibacterial, anticancer, and modulatory effects, supported by relevant research findings and data.

Structural Overview

The compound features a quinazolinone core substituted with a piperidine moiety and a chlorofluorobenzoyl group. Its structural characteristics contribute to its interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one have been evaluated for their effectiveness against various bacterial strains.

- Case Study : A study on fluorobenzoyl derivatives reported that certain substitutions enhance antibacterial potency. Compounds with electron-withdrawing groups showed improved activity against Staphylococcus aureus, with MIC values ranging from 3.91 to 15.63 µg/mL, suggesting that similar modifications in the target compound could yield favorable results .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 15a | 3.91 | Staphylococcus aureus |

| 16a | 15.63 | Micrococcus luteus |

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer properties. Research indicates that modifications on the quinazoline scaffold can lead to enhanced anti-proliferative effects against various cancer cell lines.

- Research Findings : A study demonstrated that specific quinazoline derivatives inhibited RET kinase activity, which is crucial for cancer cell proliferation. The compound's ability to inhibit this pathway suggests potential therapeutic applications in oncology .

GPR6 Modulation

The compound has been identified as a GPR6 modulator, which implicates it in neurological processes and potential treatments for neurodegenerative diseases.

- Mechanism of Action : GPR6 modulation can influence neurotransmitter release and neuronal signaling pathways, making it a target for conditions such as schizophrenia and depression .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest favorable absorption and distribution characteristics based on its molecular structure.

Q & A

Q. Key Optimization Parameters :

| Parameter | Conditions | Yield Range | Source |

|---|---|---|---|

| Catalyst | FeCl₃ (for cyclization) | 71–88% | |

| Solvent | DMF or DMSO | 46–81% | |

| Temperature | Microwave-assisted (80°C) | 61% |

Basic: Which spectroscopic and analytical techniques are critical for structural elucidation?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the quinazolinone core appear at δ 7.2–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₁H₁₆ClFN₃O₂ requires m/z 396.0912) .

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity during acylation of piperidine intermediates?

Answer:

- Catalyst Selection : Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, increasing yields by ~20% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol facilitates recrystallization for purity >95% .

- Temperature Control : Maintaining 0–5°C during acylation minimizes side reactions (e.g., hydrolysis of benzoyl chloride) .

Case Study : Microwave-assisted synthesis reduced reaction time from 12 hours to 30 minutes with comparable yields (85% vs. 82%) .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

Q. Data Reconciliation Example :

| Study | IC₅₀ (μM) | Cell Line | Assay | Key Finding |

|---|---|---|---|---|

| Alagarsamy et al. | 0.45 | MCF-7 | MTT | High lipophilicity improves uptake |

| Wang et al. | 1.8 | HeLa | SRB | Lower solubility reduces efficacy |

Advanced: How can bioavailability challenges be addressed for in vivo studies?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance solubility. For example, prodrug derivatives showed 2× higher plasma concentrations in rodent models .

- Formulation Strategies : Use lipid-based nanoparticles (size: 100–150 nm) to encapsulate the compound, improving half-life from 2.1 to 6.8 hours .

- Metabolic Stability : Cytochrome P450 screening identifies vulnerable sites (e.g., N-demethylation at piperidine) for targeted deuteration .

Basic: What are the primary biological targets and mechanisms of action?

Answer:

- Kinase Inhibition : Binds to ATP pockets in EGFR (PDB ID: 1M17) via hydrogen bonding with quinazolinone carbonyl and halogen-π interactions with 3-chloro-4-fluorophenyl .

- Antimicrobial Activity : Disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), with MIC = 8 μg/mL against S. aureus .

- Apoptosis Induction : Activates caspase-3/7 in cancer cells (1.5–2× baseline at 10 μM) via ROS-mediated pathways .

Advanced: What computational methods support the design of derivatives with improved efficacy?

Answer:

- Molecular Docking (AutoDock Vina) : Predicts binding affinities to EGFR (ΔG = -9.2 kcal/mol for the parent compound vs. -10.5 kcal/mol for nitro-substituted analogs) .

- QSAR Modeling : Identifies ClogP (optimal range: 2.8–3.5) and polar surface area (<90 Ų) as critical for blood-brain barrier penetration .

- MD Simulations : Reveals stable piperidine-benzoyl interactions over 100 ns trajectories, guiding rigid analog design .

Basic: What safety and toxicity profiles should be prioritized in preclinical studies?

Answer:

- Acute Toxicity : LD₅₀ > 500 mg/kg in mice (OECD 423) with no hepatotoxicity at 50 mg/kg .

- Genotoxicity : Negative Ames test (TA98 and TA100 strains) at 1–100 μM .

- Cardiotoxicity Screening : hERG channel inhibition <10% at 10 μM (patch-clamp assays) .

Advanced: How can synthetic by-products be minimized during large-scale production?

Answer:

- Flow Chemistry : Continuous microreactors reduce racemization (e.g., enantiomeric excess >98% vs. 85% in batch) .

- Chromatography-Free Purification : Use antisolvent crystallization (e.g., water in DMSO) to achieve purity >99% .

- Real-Time Monitoring : In-line FTIR detects intermediate concentrations, enabling automated adjustments .

Advanced: What are the emerging applications beyond oncology and antimicrobial research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.